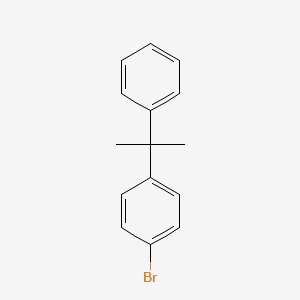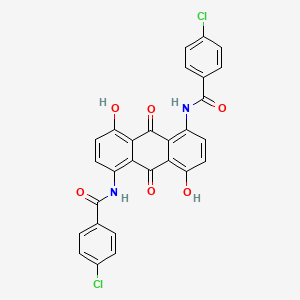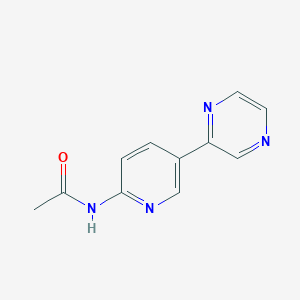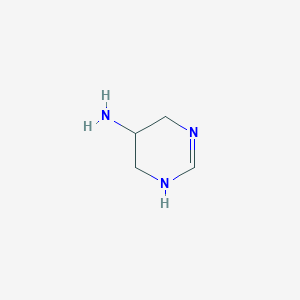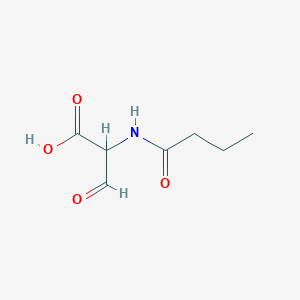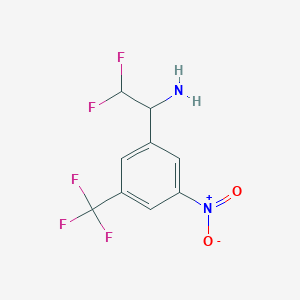
(1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride is a coordination complex that features iridium as the central metal atom. This compound is notable for its applications in homogeneous catalysis, particularly in reactions such as hydrogenation, carbonylation, and hydrosilylation. The presence of (1Z,5Z)-cycloocta-1,5-diene and trimethylphosphane ligands provides stability and reactivity to the iridium center, making it a valuable catalyst in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride typically involves the reaction of iridium trichloride with (1Z,5Z)-cycloocta-1,5-diene and trimethylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
[ \text{IrCl}_3 + \text{(1Z,5Z)-cycloocta-1,5-diene} + \text{trimethylphosphane} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride undergoes various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by the presence of oxygen or other oxidizing agents.
Reduction: The compound can also undergo reduction reactions, where the iridium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by the addition of excess ligands or by changing the reaction conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium oxides, while reduction reactions can produce lower-valent iridium complexes. Substitution reactions result in new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
(1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, such as hydrogenation, carbonylation, and hydrosilylation reactions.
Biology: The compound’s catalytic properties are explored in biochemical processes, including enzyme mimetics and bioorthogonal chemistry.
Medicine: Research into its potential as a therapeutic agent, particularly in cancer treatment, is ongoing. Its ability to catalyze specific reactions in biological systems makes it a candidate for drug development.
Industry: The compound is employed in industrial processes for the synthesis of fine chemicals, pharmaceuticals, and advanced materials.
Wirkmechanismus
The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride exerts its effects involves the coordination of the iridium center with various substrates. The ligands (1Z,5Z)-cycloocta-1,5-diene and trimethylphosphane stabilize the iridium center, allowing it to participate in catalytic cycles. The iridium center can undergo oxidative addition, migratory insertion, and reductive elimination steps, facilitating the transformation of substrates into desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1Z,5Z)-cycloocta-1,5-diene;iridium;chloride: Lacks the trimethylphosphane ligand, which can affect its reactivity and stability.
(1Z,5Z)-cycloocta-1,5-diene;iridium;triphenylphosphane;chloride: Contains a bulkier phosphane ligand, which can influence the steric and electronic properties of the complex.
(1Z,5Z)-cycloocta-1,5-diene;rhodium;trimethylphosphane;chloride: Rhodium is used instead of iridium, leading to different catalytic properties and reactivity.
Uniqueness
The presence of both (1Z,5Z)-cycloocta-1,5-diene and trimethylphosphane ligands in the iridium complex provides a unique combination of stability and reactivity. This makes it particularly effective in catalyzing a wide range of chemical reactions, distinguishing it from similar compounds with different ligands or metal centers.
Eigenschaften
Molekularformel |
C17H39ClIrP3- |
|---|---|
Molekulargewicht |
564.1 g/mol |
IUPAC-Name |
(1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride |
InChI |
InChI=1S/C8H12.3C3H9P.ClH.Ir/c1-2-4-6-8-7-5-3-1;3*1-4(2)3;;/h1-2,7-8H,3-6H2;3*1-3H3;1H;/p-1/b2-1-,8-7-;;;;; |
InChI-Schlüssel |
ODUMXGNMXMLLHF-XRGHXPOKSA-M |
Isomerische SMILES |
CP(C)C.CP(C)C.CP(C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir] |
Kanonische SMILES |
CP(C)C.CP(C)C.CP(C)C.C1CC=CCCC=C1.[Cl-].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


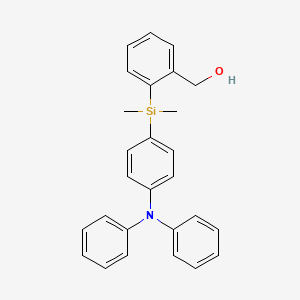
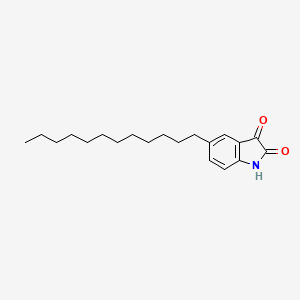


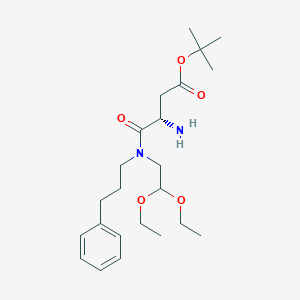
![5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B13145245.png)
